molecular formula C16H17F2N3O3 B11494369 ethyl (4-{[(2,6-difluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

ethyl (4-{[(2,6-difluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B11494369
M. Wt: 337.32 g/mol
InChI Key: QUGCMICLQLFLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{4-[(2,6-difluorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyrazole ring substituted with difluorobenzoyl and dimethyl groups.

Preparation Methods

The synthesis of ethyl 2-{4-[(2,6-difluorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the difluorobenzoyl group: This step involves the acylation of the pyrazole ring with 2,6-difluorobenzoyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 2-{4-[(2,6-difluorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the difluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atoms.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Ethyl 2-{4-[(2,6-difluorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-{4-[(2,6-difluorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Ethyl 2-{4-[(2,6-difluorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate can be compared with other similar compounds, such as:

The uniqueness of ethyl 2-{4-[(2,6-difluorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate lies in its specific substitution pattern and the presence of both difluorobenzoyl and dimethyl groups on the pyrazole ring, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17F2N3O3

Molecular Weight

337.32 g/mol

IUPAC Name

ethyl 2-[4-[(2,6-difluorobenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate

InChI

InChI=1S/C16H17F2N3O3/c1-4-24-13(22)8-21-10(3)15(9(2)20-21)19-16(23)14-11(17)6-5-7-12(14)18/h5-7H,4,8H2,1-3H3,(H,19,23)

InChI Key

QUGCMICLQLFLRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=C(C=CC=C2F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.